1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(3-bromobenzyl)piperazine
Description
Chemical Structure: The compound features a piperazine core substituted at the 1-position with a bicyclo[2.2.1]hept-5-en-2-ylmethyl group and at the 4-position with a 3-bromobenzyl moiety. The bicyclo[2.2.1]heptene (norbornene) system introduces structural rigidity and stereochemical complexity, while the 3-bromobenzyl group contributes halogen-mediated interactions (e.g., halogen bonding) in biological systems .
For example, 1-(3-bromobenzyl)-4-(2,3-dichlorophenyl)piperazine (compound 27) was prepared by reacting 1-(2,3-dichlorophenyl)piperazine with 1-bromo-3-(bromomethyl)benzene in acetonitrile under reflux .
Therapeutic Potential: Piperazine derivatives are frequently explored for CNS applications. The bicyclic framework may enhance dopamine transporter (DAT) affinity, as seen in 3,8-diaza[3.2.1]bicyclooctane derivatives (IC50 = 8.0–8.2 nM for DAT) . The 3-bromobenzyl group could modulate receptor selectivity, similar to arylpiperazines targeting serotonin (5-HT1A) or dopamine (D2) receptors .
Properties
Molecular Formula |
C19H25BrN2 |
|---|---|
Molecular Weight |
361.3 g/mol |
IUPAC Name |
1-(2-bicyclo[2.2.1]hept-5-enylmethyl)-4-[(3-bromophenyl)methyl]piperazine |
InChI |
InChI=1S/C19H25BrN2/c20-19-3-1-2-16(12-19)13-21-6-8-22(9-7-21)14-18-11-15-4-5-17(18)10-15/h1-5,12,15,17-18H,6-11,13-14H2 |
InChI Key |
SWYIISUVTWEOOY-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2CC3CC2C=C3)CC4=CC(=CC=C4)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(3-bromobenzyl)piperazine typically involves multiple steps. One common approach starts with the preparation of the bicyclic intermediate, which can be achieved through a Diels-Alder reaction. The intermediate is then subjected to further functionalization to introduce the piperazine ring and the bromobenzyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and product quality.
Chemical Reactions Analysis
Types of Reactions
1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(3-bromobenzyl)piperazine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the bromobenzyl group, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide or other strong bases.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alkanes or alcohols.
Substitution: Formation of various substituted benzyl derivatives.
Scientific Research Applications
1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(3-bromobenzyl)piperazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(3-bromobenzyl)piperazine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Differences and Trends :
Substituent Effects on Bioactivity :
- Halogenated benzyl groups (e.g., 3-bromobenzyl in the target compound) enhance lipophilicity and halogen bonding, favoring CNS penetration and receptor interactions .
- Methoxy or dimethoxy substituents (e.g., 2,4-dimethoxybenzyl) improve solubility but reduce affinity for dopamine receptors compared to halogenated analogs .
- Bulky substituents like phthalimido (compound 18) increase 5-HT1A selectivity by sterically blocking off-target binding .
Bridged piperazines (e.g., 3,8-diaza[3.2.1]bicyclooctane) show 10–100× higher DAT affinity than non-bridged analogs .
Synthetic Accessibility: Halogenated derivatives (e.g., 3-bromobenzyl) are typically synthesized via nucleophilic substitution (e.g., bromide displacement) . Bicyclic systems require specialized routes, such as Diels-Alder reactions for norbornene derivatives or palladium-catalyzed aminations for arylpiperazines .
Research Findings and Data
Table 2: Receptor Affinity Data for Selected Analogs
Analysis :
- Selectivity for DAT over SERT (serotonin transporter) is critical for reducing off-target effects, a trend observed in rigid bicyclic derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
